molecular formula C18H20N4 B14202158 9-(6-Azidohexyl)-9H-carbazole CAS No. 828941-37-3

9-(6-Azidohexyl)-9H-carbazole

Cat. No.: B14202158
CAS No.: 828941-37-3
M. Wt: 292.4 g/mol
InChI Key: QGRQNKWSURWFLM-UHFFFAOYSA-N
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Description

9-(6-Azidohexyl)-9H-carbazole: is an organic compound that features a carbazole core substituted with a 6-azidohexyl group. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. The azido group in this compound introduces additional reactivity, making it a valuable intermediate for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Azidohexyl)-9H-carbazole typically involves the following steps:

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring safety measures due to the presence of the azido group, which can be potentially explosive.

Mechanism of Action

The mechanism of action of 9-(6-Azidohexyl)-9H-carbazole primarily involves the reactivity of the azido group. Upon activation (e.g., by heat or light), the azido group can release nitrogen gas, forming a highly reactive nitrene intermediate. This nitrene can insert into C-H or N-H bonds, facilitating crosslinking or other chemical transformations .

Properties

CAS No.

828941-37-3

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

9-(6-azidohexyl)carbazole

InChI

InChI=1S/C18H20N4/c19-21-20-13-7-1-2-8-14-22-17-11-5-3-9-15(17)16-10-4-6-12-18(16)22/h3-6,9-12H,1-2,7-8,13-14H2

InChI Key

QGRQNKWSURWFLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCN=[N+]=[N-]

Origin of Product

United States

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